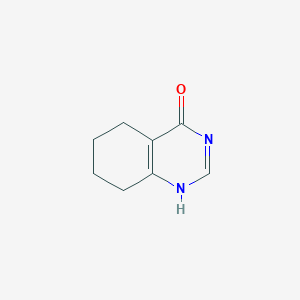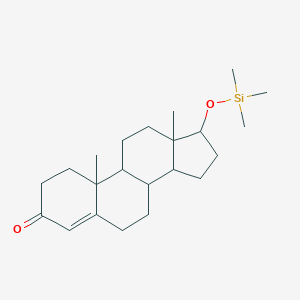
5,6,7,8-Tetrahydroquinazolin-4-ol
Übersicht
Beschreibung
5,6,7,8-Tetrahydroquinazolin-4-ol is an organic compound with the chemical formula C8H10N2O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a tetrahydroquinazoline skeleton, which is a significant structural motif in various natural products and pharmaceutically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5,6,7,8-Tetrahydroquinazolin-4-ol involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions . This method is characterized by excellent yields and easy workup, making it a preferred choice for synthesizing this compound. Another method involves the Mannich reaction, where 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one reacts with formaldehyde and methylamine in ethanol to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives back to tetrahydroquinazoline forms.
Substitution: Substitution reactions, such as the Mannich reaction, introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and formaldehyde and primary amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which exhibit significant biological activities, such as antimicrobial, antimalarial, and antitumor properties .
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydroquinazolin-4-ol has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives exhibit high binding affinity toward dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase DprE1, which are essential enzymes in Mycobacterium tuberculosis . This interaction inhibits the activity of these enzymes, thereby exerting antitubercular effects. Additionally, the compound’s inhibition of β-glucosidase suggests its potential role in regulating glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,6,7,8-Tetrahydroquinazolin-4-ol include:
Quinazoline: A heterocyclic compound with two fused six-membered aromatic rings, known for its broad range of biological activities.
Quinazolinone: An oxo-derivative of quinazoline, classified into different types based on the position and number of carbonyl groups.
1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: A derivative with significant antibacterial activity.
Uniqueness
This compound is unique due to its tetrahydroquinazoline skeleton, which provides a versatile scaffold for synthesizing various biologically active derivatives. Its ability to interact with multiple molecular targets and pathways further enhances its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h5H,1-4H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGSBIJEQBQFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172707 | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19178-19-9 | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019178199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)

![2-Propen-1-one, 1-[4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-](/img/structure/B108488.png)




![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)

